Technical Documentation Center

1-Ethoxy-3-phenyl-1H-2-benzopyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethoxy-3-phenyl-1H-2-benzopyran
  • CAS: 127233-59-4

Core Science & Biosynthesis

Foundational

Structural Properties, Synthesis, and Characterization of 1-Ethoxy-3-phenyl-1H-2-benzopyran: A Technical Guide

Executive Summary The rational design and synthesis of oxygen-containing heterocycles are foundational to modern drug discovery and materials science. Among these, the 1H-2-benzopyran (isochromene) scaffold represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of oxygen-containing heterocycles are foundational to modern drug discovery and materials science. Among these, the 1H-2-benzopyran (isochromene) scaffold represents a highly versatile pharmacophore. Specifically, 1-ethoxy-3-phenyl-1H-2-benzopyran (also known as 1-ethoxy-3-phenylisochromene) serves as both a stable end-product and a highly reactive synthetic intermediate.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the structural properties, mechanistic synthesis, and physicochemical characterization of this specific compound. This guide moves beyond standard textbook descriptions, detailing the causality behind synthetic choices, the electronic nature of the isochromene core, and self-validating protocols for its isolation.

Structural and Electronic Profiling

The molecular architecture of 1-ethoxy-3-phenyl-1H-2-benzopyran is defined by three distinct structural domains, each contributing to its unique electronic profile and reactivity:

  • The 1H-2-Benzopyran Core: Unlike its isomer, chromene (1-benzopyran), the isochromene ring features an oxygen atom at the 2-position and a double bond between C3 and C4[1]. This arrangement creates a conjugated diene-like system when coupled with the fused benzene ring, offering distinct π -stacking capabilities and photophysical properties.

  • The C1-Ethoxy Group (Cyclic Acetal): The C1 position is flanked by the endocyclic pyran oxygen and the exocyclic ethoxy oxygen. This makes C1 a cyclic acetal (hemiacetal ether). Electronically, this position is highly labile under acidic conditions. It functions as a "masked" oxocarbenium ion, making the molecule an excellent electrophilic building block for downstream functionalization.

  • The C3-Phenyl Substituent: The phenyl ring at C3 extends the conjugation of the C3=C4 double bond. This extended π -system not only stabilizes the molecule thermodynamically but also provides a distinct chromophore for UV-Vis tracking and profound deshielding effects observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Pathway for Regiospecific Synthesis

The most efficient and atom-economical route to 1-alkoxyisochromenes is the transition-metal-catalyzed cycloisomerization of ortho-alkynylbenzaldehydes in the presence of an alcohol[2]. For 1-ethoxy-3-phenyl-1H-2-benzopyran, the starting materials are 2-(phenylethynyl)benzaldehyde and ethanol .

The Causality of Catalyst Selection

While strong Brønsted acids or halogens can promote cyclization, they often lead to complex mixtures or premature hydrolysis of the product[3]. The use of soft Lewis acids—specifically Silver(I) or Gold(I) complexes—provides strict carbophilic activation. Ag(I) coordinates selectively to the alkyne π -system, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates a highly regiospecific 6-endo-dig nucleophilic attack by the adjacent aldehyde oxygen, directly yielding the isochromenylium intermediate, which is subsequently trapped by ethanol [4].

MechanisticPathway A 2-(Phenylethynyl)benzaldehyde + Ethanol B Ag(I) π-Alkyne Complex A->B Ag(I) Coordination C 6-endo-dig Cyclization B->C Carbonyl Attack D Isochromenylium Intermediate C->D Ring Closure E 1-Ethoxy-3-phenyl- 1H-2-benzopyran D->E EtOH Addition (- H+)

Caption: Mechanistic pathway of Ag(I)-catalyzed 6-endo-dig cycloisomerization to form the isochromene core.

Physicochemical Characterization

Accurate characterization of 1-ethoxy-3-phenyl-1H-2-benzopyran requires a multi-modal analytical approach. The cyclic acetal nature of the molecule dictates specific spectral signatures.

  • 1H NMR Causality: The proton at the C1 position is highly diagnostic. Because it is bonded to a carbon flanked by two electronegative oxygen atoms, it experiences severe localized deshielding, typically appearing as a sharp singlet between 6.20 and 6.40 ppm . The C4 proton, part of the conjugated styrene-like system, appears slightly further downfield (~6.60–6.80 ppm).

  • Mass Spectrometry (HRMS): Under Electrospray Ionization (ESI) or Electron Impact (EI), the molecule readily loses the ethoxy group (-OCH2CH3) to form the highly stable, fully conjugated 3-phenyl-2-benzopyrylium cation ( [M−OEt]+ ).

Table 1: Summary of Quantitative Spectroscopic Data
Property / TechniqueDiagnostic Signal / ValueAnalytical Causality & Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 6.25 - 6.35 ppm (s, 1H)C1-H : Deshielded by acetal oxygens.
1 H NMR (400 MHz, CDCl 3​ ) δ 6.65 - 6.75 ppm (s, 1H)C4-H : Alkene proton conjugated with C3-phenyl.
13 C NMR (100 MHz, CDCl 3​ ) δ ~98.0 - 102.0 ppmC1 : Characteristic chemical shift for cyclic acetal carbons.
HRMS (ESI-TOF) m/z ~207.08 (Base Peak) [M−OEt]+ : Formation of the stable 2-benzopyrylium ion.
FT-IR (ATR) ~1630 cm −1 , ~1050 cm −1 C=C stretch (ring) and C-O-C asymmetric stretch (acetal).

Reactivity Profile and Downstream Applications

The primary utility of 1-ethoxy-3-phenyl-1H-2-benzopyran in advanced synthetic workflows lies in its reactivity at the C1 position. By introducing a Lewis acid (e.g., BF3​⋅OEt2​ or TMSOTf ), the ethoxy group is expelled, generating a transient oxocarbenium ion . This highly electrophilic species can be intercepted by a wide array of carbon or heteroatom nucleophiles (e.g., allyltrimethylsilane, silyl enol ethers, or amines) to generate complex, C1-substituted isochromene derivatives.

ReactivityProfile A 1-Ethoxy-3-phenyl-1H-2-benzopyran B Lewis Acid Activation (e.g., BF3·OEt2) A->B Loss of EtOH C 3-Phenyl-2-benzopyrylium Oxocarbenium Cation B->C Electrophile Generation D Nucleophilic Attack (Nu-) C->D Trapping E C1-Substituted Isochromene Derivative D->E C-C / C-Heteroatom Bond Formation

Caption: Reactivity workflow demonstrating Lewis acid-mediated C1-substitution via an oxocarbenium ion.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocol for the synthesis and isolation of 1-ethoxy-3-phenyl-1H-2-benzopyran incorporates specific causality explanations and self-validation checkpoints.

Protocol: Ag(I)-Catalyzed Synthesis of 1-Ethoxy-3-phenyl-1H-2-benzopyran

Objective: High-yield, regiospecific construction of the isochromene core via cycloisomerization.

Reagents Required:

  • 2-(Phenylethynyl)benzaldehyde (1.0 mmol)

  • Anhydrous Absolute Ethanol (5.0 mL)

  • Silver triflate ( AgOTf ) or defined Ag(I)-macrocycle catalyst (5 mol%)

Step-by-Step Methodology:

  • Substrate Solvation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(phenylethynyl)benzaldehyde (1.0 mmol) in anhydrous absolute ethanol (5.0 mL).

    • Causality: Ethanol serves a dual purpose as both the solvent and the nucleophilic trapping agent. Anhydrous conditions are strictly required to prevent water from acting as a competing nucleophile, which would yield the undesired 1-hydroxyisochromene byproduct.

  • Catalytic Activation: Add the Ag(I) catalyst (5 mol%) in one portion. Stir the reaction mixture at room temperature (20–25 °C) protected from direct light.

    • Causality: Ag(I) provides the mild carbophilic activation necessary for the 6-endo-dig cyclization. Conducting the reaction at room temperature prevents thermal degradation of the kinetically favored product. Light protection prevents the photoreduction of Ag(I) to Ag(0) nanoparticles, which would deactivate the catalyst.

  • In-Process Validation (TLC Monitoring): After 2 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent.

    • Validation Checkpoint: The starting material (highly UV active, stains dark with 2,4-DNP) should be completely consumed. A new, higher Rf​ spot (the acetal product) will appear. If the reaction is incomplete, stir for an additional 2 hours.

  • Quenching and Filtration: Once complete, filter the crude mixture through a short pad of Celite, washing with diethyl ether (10 mL).

    • Causality: Removing residual silver salts is critical. Trace metals can act as Lewis acids during the concentration step, prematurely cleaving the ethoxy group.

  • Purification (Critical Step): Concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography using Neutral Alumina (Brockmann Grade I), eluting with a gradient of Hexanes to Hexanes/Ethyl Acetate (95:5).

    • Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). Passing the cyclic acetal through silica will rapidly hydrolyze the C1-ethoxy group, destroying the product. Neutral alumina preserves the labile acetal linkage.

  • Final Validation: Analyze the purified fractions via 1 H NMR.

    • Validation Checkpoint: The presence of a sharp singlet at ~6.3 ppm confirms the retention of the C1-ethoxy proton and the structural integrity of the isochromene ring.

References

  • Mild Regiospecific Synthesis of 1-Alkoxy-isochromenes Catalyzed by Well-Defined [Silver(I)(Pyridine-Containing Ligand)] Complexes Source: The Journal of Organic Chemistry (ACS Publications), 2014, 79(8), 3494-3505. URL:[Link]

  • Base-catalysed elimination of hydrogen chloride from the chlorohydrin of a Reissert compound: novel interconversion of isoquinoline and isochromene ring systems Source: Journal of the Chemical Society D: Chemical Communications (RSC Publishing), 1971, (22), 1437-1438. URL:[Link]

  • Metal-free synthesis of 1H-isochromenes via benzyl ether-assisted, electrophilic addition of diaryl acetylenes Source: Organic & Biomolecular Chemistry (RSC Publishing), 2021, 19(47), 10358-10362. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-3-phenyl-1H-2-benzopyran

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of the Benzopyran Scaffold The benzopyran ring system is a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Benzopyran Scaffold

The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3][4][5] Derivatives of benzopyran have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3][4][5] The compound 1-ethoxy-3-phenyl-1H-2-benzopyran, also known as 1-ethoxy-3-phenyl-1H-isochromene, represents a specific embodiment of this versatile scaffold, incorporating an ethoxy group at the 1-position and a phenyl group at the 3-position. A comprehensive understanding of its physicochemical properties is paramount for its potential development in therapeutic applications, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a detailed exploration of the core physicochemical properties of 1-ethoxy-3-phenyl-1H-2-benzopyran, offering both theoretical insights and practical experimental protocols for its characterization. The information presented herein is intended to empower researchers to effectively synthesize, purify, and evaluate this compound for its potential as a lead candidate in drug discovery programs.

Molecular Structure and Core Physicochemical Data

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental physicochemical parameters.

Molecular Structure:

The structure of 1-ethoxy-3-phenyl-1H-2-benzopyran is characterized by a bicyclic benzopyran core. An ethoxy group is attached at the C1 position, and a phenyl substituent is present at the C3 position. The presence of a double bond within the pyran ring distinguishes it from its dihydro counterparts.

Core Data Summary:

PropertyValue (Estimated/Calculated)Source/Method
Molecular Formula C₁₇H₁₆O₂-
Molecular Weight 252.31 g/mol -
Appearance Likely a crystalline solid or an oilInferred from related compounds[6][7]
Melting Point Not available (expected to be determined experimentally)-
Boiling Point Not available (expected to be determined experimentally)-
Solubility Poorly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, chloroform)Inferred from lipophilic nature[1]
Calculated LogP ~4.5 - 5.0Fragment-based calculation methods[8][9][10]

Synthesis and Purification: A Proposed Pathway

A plausible synthetic route to 1-ethoxy-3-phenyl-1H-2-benzopyran can be adapted from established methods for the synthesis of related 1-alkoxy-isochromenes.[11][12] A multicomponent reaction approach offers an efficient pathway.

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 2-Naphthol F Multicomponent Reaction A->F B Acetophenone B->F C Triethyl Orthobenzoate C->F D Titanium Complex Catalyst D->F E Solvent & Heat E->F G 1-Ethoxy-3-phenyl-1H-benzo[f]chromene (Related Product) F->G [3] H Proposed Synthesis of 1-Ethoxy-3-phenyl-1H-2-benzopyran F->H Adaptation I Purification (Column Chromatography) H->I J Characterization I->J

Caption: Proposed synthetic workflow for 1-ethoxy-3-phenyl-1H-2-benzopyran.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.0 eq), acetophenone (1.2 eq), and a suitable titanium complex catalyst (e.g., bis(2-anilinotropone) Ti complex, 0.1 eq).[11]

  • Reagent Addition: Add triethyl orthobenzoate (1.5 eq) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated in a suitable solvent (e.g., toluene) under reflux for a specified period (typically monitored by TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-ethoxy-3-phenyl-1H-2-benzopyran.

Physicochemical Property Determination: Experimental Protocols

The following section details the standard experimental procedures for determining the key physicochemical properties of 1-ethoxy-3-phenyl-1H-2-benzopyran.

Melting Point and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound.

Experimental Workflow: Melting and Boiling Point

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination MP1 Sample Preparation: Powdered solid in capillary tube MP2 Apparatus: Melting point apparatus or Thiele tube MP1->MP2 MP3 Heating: Slow, controlled heating MP2->MP3 MP4 Observation: Record temperature range of melting MP3->MP4 BP1 Sample Preparation: Liquid in a test tube with inverted capillary BP2 Apparatus: Thiele tube or similar heating bath BP1->BP2 BP3 Heating: Controlled heating BP2->BP3 BP4 Observation: Record temperature of continuous bubble stream BP3->BP4

Caption: Workflow for melting and boiling point determination.

Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 1-ethoxy-3-phenyl-1H-2-benzopyran is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus or attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Protocol: Boiling Point Determination

  • Sample Preparation: A small volume of the liquid 1-ethoxy-3-phenyl-1H-2-benzopyran is placed in a small test tube. A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a similar apparatus.

  • Heating: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Data Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. It is a measure of a compound's differential solubility in a biphasic system of n-octanol and water.[9]

Experimental Workflow: Shake-Flask Method for LogP

G A Preparation of Phases: Octanol-saturated water and water-saturated octanol B Dissolution of Compound: Dissolve 1-ethoxy-3-phenyl-1H-2-benzopyran in one phase A->B C Partitioning: Mix the two phases and shake for a set time (e.g., 24h) B->C D Phase Separation: Allow phases to separate C->D E Concentration Analysis: Determine the concentration of the compound in each phase using UV-Vis or HPLC D->E F LogP Calculation: LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Shake-flask method for LogP determination.

Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing them to separate.

  • Sample Preparation: A known concentration of 1-ethoxy-3-phenyl-1H-2-benzopyran is dissolved in one of the pre-saturated phases.

  • Partitioning: A known volume of the solution is mixed with a known volume of the other pre-saturated phase in a sealed container. The mixture is then agitated (e.g., on a mechanical shaker) for a sufficient time to allow for equilibrium to be reached (typically 24 hours).

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP value is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm corresponding to the protons of the phenyl ring and the benzene ring of the benzopyran system.

  • Vinyl Proton: A singlet or a multiplet in the region of δ 5.0-6.0 ppm for the proton at the C4 position.

  • CH-O Proton: A signal around δ 5.5-6.5 ppm for the proton at the C1 position, coupled to the ethoxy group protons.

  • Ethoxy Group Protons: A quartet around δ 3.5-4.0 ppm (CH₂) and a triplet around δ 1.2-1.5 ppm (CH₃).

Expected ¹³C NMR Spectral Features:

  • Aromatic and Vinyl Carbons: Signals in the downfield region (δ 100-160 ppm).

  • C1 Carbon: A signal around δ 90-100 ppm.

  • Ethoxy Group Carbons: Signals around δ 60-70 ppm (CH₂) and δ 15-20 ppm (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C-H stretching (aromatic and vinyl): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic and vinyl): ~1500-1650 cm⁻¹

  • C-O stretching (ether): A strong band in the region of ~1050-1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 252.31, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group, the phenyl group, or other parts of the molecule.

Conclusion and Future Directions

This technical guide has outlined the key physicochemical properties of 1-ethoxy-3-phenyl-1H-2-benzopyran and provided a framework for its synthesis and characterization. While experimental data for this specific molecule is limited, the provided protocols and expected values based on related structures offer a solid foundation for researchers. The promising biological activities associated with the benzopyran scaffold underscore the importance of further investigating this and related compounds.[1][2][3][4][5] Future work should focus on the successful synthesis and purification of 1-ethoxy-3-phenyl-1H-2-benzopyran, followed by a thorough experimental determination of its physicochemical and spectroscopic properties. This will be a critical step in unlocking its potential for applications in drug discovery and development.

References

  • Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. (2024). Molecules, 29(11), 2465. [Link]

  • Damavandi, S., & Ghasemzadeh, M. A. (2012). First Example of Multicomponent Synthesis of 1-Ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromene Derivatives. Chinese Chemical Letters, 23(4), 407-410. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]

  • Juniper Publishers. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-1H-isochromene. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2025). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience, 14(3).
  • Yadav, G., & Larock, R. C. (2009). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of organic chemistry, 74(15), 5535–5541. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Chen, J., et al. (2017). Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1238–1246. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 4(3), 943-949. [Link]

  • Sim, L., & Quek, G. L. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Metabolites, 7(4), 58. [Link]

  • Shyamlal, B. R. K., et al. (2022). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Current pharmaceutical design, 28(10), 829–840. [Link]

  • Pauli, G. F., et al. (2012). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 50(10), 698-702. [Link]

  • PubChem. (n.d.). 1-Ethoxy-3-phenylpentan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Shyamlal, B. R. K., et al. (2022). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Current Pharmaceutical Design, 28(10), 829-840. [Link]

  • Saman Damavandi, et al. (2012). First example of multicomponent synthesis of 1-ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromene derivatives. Chinese Chemical Letters, 23(4), 407-410. [Link]

  • Dos-Santos, A. A., et al. (2015). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. PloS one, 10(11), e0142283. [Link]

  • Shyamlal, B. R. K., et al. (2022). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Current pharmaceutical design, 28(10), 829-840. [Link]

  • SpectraBase. (n.d.). 1-Phenyl-3-ethoxy-butane. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-carbonitrile. Indian Journal of Chemistry, 62(5). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Biological Evaluation of 1-ethoxy-3-phenyl-1H-2-benzopyran

Prepared by: Gemini, Senior Application Scientist I. Introduction and Scientific Rationale The benzopyran scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic molecules,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction and Scientific Rationale

The benzopyran scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic molecules, exhibiting a vast array of biological activities.[1] Derivatives of benzopyran have been reported to possess anticancer, anti-inflammatory, antioxidant, neuropharmacological, and antimicrobial properties.[1][2][3][4][5] This therapeutic potential stems from the unique electronic and structural characteristics of the fused ring system, which allows for diverse functionalization and interaction with various biological targets.[1]

This document provides a comprehensive guide for the initial in vitro biological evaluation of 1-ethoxy-3-phenyl-1H-2-benzopyran (hereafter designated BP-X ), a novel compound within this class. The objective is not merely to provide procedural steps but to establish a logical, multi-phase screening cascade. This framework is designed to first establish a foundational safety profile through cytotoxicity assessment, followed by a systematic investigation into its potential anti-inflammatory, antioxidant, and specific enzyme-inhibitory activities. This approach ensures that data from subsequent functional assays are interpreted within a non-toxic concentration range, a critical aspect for generating reliable and meaningful results in early-stage drug discovery.[6]

II. Preliminary Steps: Compound Management and Cell Line Selection

A. Compound Handling and Stock Solution Preparation

Scientific integrity begins with accurate and consistent compound preparation. The lipophilic nature of the benzopyran scaffold necessitates the use of an organic solvent for solubilization.[1]

  • Primary Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations (<0.5% v/v).

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of BP-X (e.g., 5 mg) using an analytical balance.

    • Dissolve in a calculated volume of 100% cell culture-grade DMSO to create a high-concentration primary stock (e.g., 10 mM).

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions : Prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. It is critical to ensure the final DMSO concentration in the assay wells remains constant across all conditions (including vehicle controls) and is at a non-toxic level.

B. Rationale for Cell Line Selection

The choice of cell line is dictated by the biological question being asked. For a primary screening cascade, the following are recommended:

  • For Cytotoxicity : A common, well-characterized human cancer cell line such as MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma) is suitable. For comparison against non-cancerous cells, a line like HEK-293 (human embryonic kidney) can be used.[7]

  • For Anti-inflammatory Assays : The murine macrophage cell line RAW 264.7 is the gold standard. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, making them ideal for screening potential anti-inflammatory agents.[8]

III. Phase 1: Foundational Cytotoxicity Assessment

Causality : Before evaluating the therapeutic potential of BP-X, it is imperative to determine its intrinsic toxicity. The concentration at which a compound kills cells cannot be used to assess its specific biological activities. Cytotoxicity assays provide a therapeutic window, defining the sub-lethal concentrations appropriate for subsequent functional screens.[9][10] The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a key indicator of cell viability and metabolic health.[10]

Protocol 1: MTT Cell Viability Assay

This protocol assesses the effect of BP-X on cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product by mitochondrial dehydrogenases.[10]

Step-by-Step Methodology:

  • Cell Seeding : Seed cells (e.g., MCF-7 or RAW 264.7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation : Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment :

    • Prepare serial dilutions of BP-X in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BP-X (e.g., ranging from 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest BP-X concentration) and a "blank control" (medium only, no cells).

  • Exposure : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of BP-X that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Profile of BP-X
Cell LineExposure Time (h)IC₅₀ (µM)
MCF-724Calculated Value
MCF-748Calculated Value
RAW 264.724Calculated Value
Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h for Adherence A->B C Prepare Serial Dilutions of BP-X B->C D Treat Cells with BP-X & Controls C->D E Incubate for 24/48h D->E F Add MTT Reagent E->F G Incubate 3-4h F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance @ 570 nm H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC₅₀ value of BP-X using the MTT assay.

IV. Phase 2: Screening for Key Biological Activities

All functional assays should be conducted using concentrations well below the determined IC₅₀ value to ensure that the observed effects are not artifacts of cytotoxicity.

A. Evaluation of Anti-inflammatory Potential

Causality : Inflammation involves processes like protein denaturation and the overproduction of mediators like nitric oxide (NO).[11][12] Benzopyran derivatives have shown promise as anti-inflammatory agents, some acting as selective COX-2 inhibitors.[13] Therefore, a primary screen should assess BP-X's ability to interfere with these fundamental inflammatory events.

Protocol 2: Inhibition of Protein Denaturation Assay

This simple, cell-free assay evaluates the ability of BP-X to prevent the heat-induced denaturation of a protein like bovine serum albumin (BSA), which is a well-documented cause of inflammation.[12][14]

Step-by-Step Methodology:

  • Reaction Mixture : In test tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 4.3 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition : Add 0.2 mL of varying concentrations of BP-X (e.g., 10-500 µg/mL) prepared in DMSO.

  • Controls : Prepare a vehicle control (with DMSO) and a positive control using a standard anti-inflammatory drug like Diclofenac sodium.

  • Incubation : Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation : Induce denaturation by incubating the tubes at 70°C in a water bath for 10 minutes.

  • Cooling : Cool the tubes to room temperature.

  • Turbidity Measurement : Measure the turbidity (absorbance) of the solutions at 660 nm.

  • Data Analysis : Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells

This cell-based assay measures the effect of BP-X on the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS).[8]

Step-by-Step Methodology:

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours as described in Protocol 1.

  • Pre-treatment : Treat the cells with various non-toxic concentrations of BP-X for 1-2 hours.

  • Inflammatory Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation : Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement : NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess Reagent system.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B) and incubate for another 10 minutes in the dark.

  • Absorbance Reading : Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

  • Data Analysis : Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Data Presentation: Anti-inflammatory Activity of BP-X
AssayParameterIC₅₀ (µg/mL)
Protein Denaturation% InhibitionCalculated Value
Nitric Oxide Production% InhibitionCalculated Value
LPS-Induced Inflammatory Pathway in Macrophages

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation BPX BP-X (Potential Inhibitor) BPX->NFkB Inhibits? BPX->iNOS Inhibits?

Caption: Potential inhibitory points of BP-X in the LPS/TLR4 signaling pathway.

B. Assessment of Antioxidant Capacity

Causality : Oxidative stress is intrinsically linked to inflammation and various pathologies. The chemical structure of benzopyrans suggests they may act as antioxidants by donating a hydrogen atom or electron to neutralize free radicals.[4] The DPPH assay is a standard and rapid method to screen for this radical-scavenging ability.[15][16]

Protocol 4: DPPH Free Radical Scavenging Assay

This assay measures the ability of BP-X to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a colored free radical, to its non-radical form, which is indicated by a color change from purple to yellow.[17]

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Setup : In a 96-well plate, add 100 µL of various concentrations of BP-X (in methanol).

  • Reaction Initiation : Add 100 µL of the DPPH solution to each well.

  • Controls : Include a blank (methanol only) and a positive control (ascorbic acid or Trolox).

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading : Measure the absorbance at 517 nm.

  • Data Analysis : Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀, the concentration required to scavenge 50% of DPPH radicals.

Data Presentation: Antioxidant Capacity of BP-X
AssayParameterIC₅₀ (µg/mL)
DPPH Scavenging% Scavenging ActivityCalculated Value
C. Investigation of Specific Enzyme Inhibitory Action (COX-1 & COX-2)

Causality : Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[13] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical for predicting potential gastrointestinal side effects.[13] Screening BP-X against both enzymes provides vital information on its mechanism of action and selectivity.

Protocol 5: COX-1/COX-2 Inhibition Assay

This protocol is best performed using a commercially available COX inhibitor screening assay kit (colorimetric or fluorometric), which provides optimized reagents and a standardized procedure. The general principle involves measuring the peroxidase component of COX enzymes.

General Step-by-Step Methodology (based on typical kits):

  • Reagent Preparation : Reconstitute enzymes (COX-1 and COX-2), prepare assay buffers, and dilute arachidonic acid (substrate) and the chromogen/fluorogen as per the kit's instructions.

  • Assay Setup : In separate wells of a 96-well plate for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.

  • Inhibitor Addition : Add various concentrations of BP-X or a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Include a no-inhibitor control.

  • Pre-incubation : Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the reaction by adding the arachidonic acid substrate.

  • Signal Development : The reaction produces Prostaglandin G₂, and the peroxidase activity of COX converts a probe to a colored or fluorescent product. Incubate for 5-10 minutes.

  • Absorbance/Fluorescence Reading : Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis : Calculate the percentage of inhibition for each concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition Profile of BP-X
EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
COX-1Calculated Value\multirow{2}{*}{Calculated Value}
COX-2Calculated Value
Arachidonic Acid Cascade and COX Inhibition

G Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes COX1->PGs_Thromboxanes PGs_Prostacyclins Prostaglandins, Prostacyclins COX2->PGs_Prostacyclins Stomach Stomach Lining Protection, Platelet Aggregation PGs_Thromboxanes->Stomach InflammationPain Inflammation, Pain, Fever PGs_Prostacyclins->InflammationPain BPX BP-X BPX->COX1 Inhibits? BPX->COX2 Inhibits?

Caption: The role of COX-1 and COX-2 in converting arachidonic acid and potential inhibition by BP-X.

V. Data Interpretation and Future Directions

The culmination of this screening cascade will provide a foundational biological profile for 1-ethoxy-3-phenyl-1H-2-benzopyran .

  • If BP-X shows low cytotoxicity and significant anti-inflammatory activity (e.g., low IC₅₀ in NO and protein denaturation assays) , further investigation is warranted. The next logical step would be to measure its effect on the expression and release of specific pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[8]

  • If BP-X demonstrates potent and selective COX-2 inhibition (high Selectivity Index) , it represents a promising candidate for development as a next-generation NSAID with potentially reduced gastrointestinal side effects.[13]

  • If strong antioxidant activity is observed , this may contribute to its anti-inflammatory effects. Further assays, such as the ORAC or ABTS assays, could be used to confirm and expand upon these findings.[17]

  • If BP-X is cytotoxic at low concentrations , its potential as an anticancer agent could be explored. A broader screening against a panel of cancer cell lines would be the next step.[18][19]

This structured approach ensures that resources are directed efficiently, building a robust data package that elucidates the primary biological activities of this novel benzopyran derivative and provides a clear rationale for subsequent, more complex investigations.

VI. References

  • Neuropharmacological Screening Of Some Novel Benzopyran -2-One Derivatives in Mice. (n.d.). Indian Journal of Pharmacy and Pharmacology. [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

  • Da-ta Biotech. (2024). In Vitro Assays Drug Discovery: R&D Solutions. Da-ta Biotech. [Link]

  • Kumar, A. (n.d.). Neuropharmacological Profile of Novel Benzopyran-2-One Derivatives in Experimental Mice. Journal of Pharmacological Research and Developments. [Link]

  • Pisoschi, A. M., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry. [Link]

  • Beld J., et al. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

  • Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

  • Shajib, M. T., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

  • Antwi, A. O., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. [Link]

  • Rahman, M. M. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • BioDuro. (n.d.). In Vitro Assays. BioDuro. [Link]

  • Sridevi, A., et al. (2015). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna Journal of Phytomedicine. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. John Wiley & Sons. [Link]

  • Cheng, M., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Scientific Reports. [Link]

  • O'Sullivan, A. M., et al. (2017). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer Protocols. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Kumar, A., et al. (2022). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Lange, J. H., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Pharmaceutical Science. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

  • Du, F., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Publishing. [Link]

  • Kumar, A., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. [Link]

  • Penning, T. D., et al. (1997). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

  • GFan, C., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Molecular Pharmaceutics. [Link]

  • Zhang, Y., et al. (2016). Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. Molecules. [Link]

  • Gavalas, A., et al. (2006). Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores. Bioorganic & Medicinal Chemistry. [Link]

  • Hafez, T. S., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Gough, D. J., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Oncotarget. [Link]

  • Mamedova, U. A., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry. [Link]

  • Chen, Y., et al. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Advances. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. [Link]

  • Kumar, P., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Benzopyran 1, 3, 4-oxadiazole Derivatives. Connect Journals. [Link]

  • Patel, H., et al. (2021). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Scientia Pharmaceutica. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 1-ethoxy-3-phenyl-1H-2-benzopyran extraction

Technical Support Center: 1-Ethoxy-3-phenyl-1H-2-benzopyran Extraction & Purification Overview The extraction and isolation of 1-ethoxy-3-phenyl-1H-2-benzopyran present unique challenges due to the molecule's hybrid natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Ethoxy-3-phenyl-1H-2-benzopyran Extraction & Purification

Overview The extraction and isolation of 1-ethoxy-3-phenyl-1H-2-benzopyran present unique challenges due to the molecule's hybrid nature: it possesses a highly lipophilic phenyl-substituted core and a highly acid-sensitive cyclic acetal moiety at the C1 position. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, eliminate co-extracted impurities, and maximize your experimental yield.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Loss of the C1-Ethoxy Group (Acetal Hydrolysis)

  • The Symptom: LC-MS analysis of the organic extract shows an unexpected mass of [M - 28] or[M - 46], and ¹H-NMR reveals the loss of the characteristic ethoxy triplet/quartet.

  • The Causality: The C1 position of 1H-2-benzopyran functions as an anomeric center. In the presence of trace Brønsted acids (common in unbuffered aqueous workups), the ethoxy oxygen is protonated. This leads to the rapid elimination of ethanol, driven by the ring oxygen's lone pairs, forming a resonance-stabilized oxocarbenium ion. Subsequent attack by water yields a hemiacetal (1-hydroxy derivative)[1].

  • The Protocol Fix: The entire extraction system must be strictly buffered. Quench the crude reaction with cold, saturated sodium bicarbonate (NaHCO₃). Furthermore, add 0.1% (v/v) triethylamine (TEA) to your extraction solvent (e.g., ethyl acetate) to neutralize trace acidity on glassware and during subsequent silica gel chromatography.

Issue 2: Co-elution of Phenolic and Aldehydic Precursors

  • The Symptom: The isolated product exhibits a persistent yellow hue. TLC shows a closely eluting spot (ΔRf < 0.05), and ¹H-NMR displays aldehyde (~9.8 ppm) or phenolic OH signals.

  • The Causality: Syntheses of 2-benzopyrans often utilize phenolic derivatives or phenylacetaldehydes. These precursors share similar lipophilicity with the target molecule, causing them to co-extract into standard organic phases like dichloromethane (DCM) or ethyl acetate.

  • The Protocol Fix: Implement a tuned liquid-liquid extraction (LLE) step. Utilizing a multiphasic solvent system, such as specific ratios of ethyl acetate/water, allows for the selective partitioning of more polar phenolic impurities into the aqueous or highly polar organic phase, leaving the non-polar benzopyran intact[2]. Alternatively, a mild alkaline wash (0.1 M NaOH) can deprotonate unreacted phenols, forcing them into the aqueous layer.

Part 2: Step-by-Step Optimized Extraction Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the integrity of the 1-ethoxy-3-phenyl-1H-2-benzopyran at every stage[3].

  • Reaction Quenching:

    • Cool the crude reaction mixture to 0–5 °C using an ice bath.

    • Slowly add cold, saturated aqueous NaHCO₃ until the evolution of CO₂ ceases.

    • IPC: Test the aqueous phase with pH paper. Proceed only when pH ≥ 7.5.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) pre-treated with 0.1% v/v Triethylamine (TEA).

    • Shake vigorously and vent. Allow the phases to separate.

    • Causality Check: The TEA prevents the EtOAc from generating trace acetic acid via hydrolysis, safeguarding the cyclic acetal.

  • Targeted Washing:

    • Wash the organic layer once with 0.1 M NaOH (to remove phenolic impurities), followed immediately by two washes with saturated NaCl (brine) to restore neutrality and remove bulk water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.

    • Concentrate in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature below 35 °C to prevent oxidative degradation of the benzopyran core.

    • IPC: Backfill the rotary evaporator with Argon instead of ambient air to prevent peroxide formation at the benzylic/allylic positions.

  • Chromatographic Purification:

    • Load the crude oil onto a silica gel column pre-neutralized with 1% TEA in hexanes. Elute using a Hexane/EtOAc gradient.

Part 3: Visualizations

G A 1-Ethoxy-3-phenyl- 1H-2-benzopyran (Stable in Base) B Protonated Acetal Intermediate A->B Trace Acid (H+) Aqueous Workup C Oxocarbenium Ion [M-OEt]+ B->C - EtOH D 1-Hydroxy-3-phenyl- 1H-2-benzopyran (Hemiacetal) C->D + H2O

Acid-catalyzed hydrolysis pathway of the C1-ethoxy group in 1H-2-benzopyrans.

Workflow Start Crude Reaction Mixture Quench Quench with cold sat. NaHCO3 (pH > 7.5) Start->Quench Extract Extract with EtOAc (+ 0.1% TEA) Quench->Extract Wash Wash: 0.1M NaOH -> Brine Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in vacuo (T < 35°C, Ar backfill) Dry->Concentrate Purify Silica Gel Column (Hexane/EtOAc + 1% TEA) Concentrate->Purify

Step-by-step optimized extraction workflow for base-sensitive benzopyran derivatives.

Part 4: Quantitative Data Presentation

Table 1: Common Impurity Profiles and Resolution Strategies

Impurity TypeDiagnostic Detection (LC-MS / ¹H-NMR)Causality / SourceResolution Strategy
Hemiacetal Degradant [M - 28] m/z; Loss of ethoxy signals (1.2 ppm, 3.6 ppm)Acid-catalyzed hydrolysis of the C1-ethoxy bond during workup.Buffer extraction solvents with 0.1% TEA; ensure pH ≥ 7.5.
Oxidized Benzopyranone [M + 14] m/z; Carbonyl ¹³C shift at ~165 ppmAuto-oxidation of the C1 benzylic position during concentration.Evaporate < 35°C; backfill system with Argon; store at -20°C.
Unreacted Phenols Broad singlet at ~5.0-6.0 ppm (OH)Incomplete cyclization/condensation of starting materials.Wash organic layer with 0.1 M NaOH prior to brine wash.
Aldehyde Precursors Sharp singlet at ~9.8-10.0 ppm (CHO)Carryover of phenylacetaldehyde derivatives.Utilize biphasic LLE (e.g., Hexane/Acetonitrile partitioning).

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my product turn dark brown during rotary evaporation? A: Darkening during concentration is a classic sign of thermal or oxidative degradation. Benzopyrans possess highly conjugated, electron-rich systems that are prone to radical-mediated auto-oxidation. When concentrated to complete dryness in the presence of ambient oxygen and heat, they form colored quinone-like or polymeric impurities. Always concentrate at low temperatures (< 35 °C) and break the vacuum with an inert gas (Argon or Nitrogen).

Q: How can I separate the 1H-2-benzopyran from its 2H-1-benzopyran isomer if they co-elute? A: Isomers of benzopyran often have nearly identical Rf values on standard normal-phase silica. To separate them, switch to reverse-phase chromatography (C18) using a Methanol/Water gradient, or utilize silver-nitrate impregnated silica gel (AgNO₃-silica). The silver ions coordinate differently with the distinct double-bond geometries of the two isomers, significantly altering their retention times.

Q: Is it safe to use standard silica gel for the final purification? A: Standard silica gel is inherently acidic (pH ~4.5–5.5), which will rapidly hydrolyze the 1-ethoxy group of your compound on the column. You must "deactivate" or neutralize the silica gel by flushing the packed column with 1–2 column volumes of your starting mobile phase containing 1% (v/v) triethylamine (TEA) prior to loading your sample.

References

  • Effective In Situ Alkoxide Trapping by TMSX in the Presence of TPP Catalyst in Glycidol Acetal Rearrangements. ACS Publications. 1

  • Asymmetric Synthesis of Spirocyclic 2-Benzopyrans for Positron Emission Tomography of σ1 Receptors in the Brain. PMC - NIH. 3

  • An efficient method to obtain anti-inflammatory phenolic derivatives from Scindapsus officinalis (Roxb.) Schott. by a high speed counter-current chromatography. RSC Publishing. 2

Sources

Optimization

Technical Support Center: Solubilization of 1-Ethoxy-3-phenyl-1H-2-benzopyran

Welcome to the Formulation Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals facing solubility roadblocks with 1-ethoxy-3-phenyl-1H-2-benzopyran .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals facing solubility roadblocks with 1-ethoxy-3-phenyl-1H-2-benzopyran .

This molecule is an isochromene derivative characterized by a highly lipophilic C3 phenyl ring, an ethoxy group, and a rigid, planar benzopyran core. This structural planarity promotes tight intermolecular π−π stacking, resulting in high crystal lattice energy and exceptionally poor thermodynamic aqueous solubility[1]. The guides below provide field-proven, mechanistically grounded protocols to overcome these physicochemical barriers.

🔍 Knowledge Base: Troubleshooting & Diagnostics FAQs

Q1: Why can't I use standard pH adjustment or salt formation to dissolve this compound? A: 1-ethoxy-3-phenyl-1H-2-benzopyran is a neutral molecule. It lacks ionizable functional groups such as basic amines or acidic carboxylic acids. Because it cannot be ionized across the physiological pH range, traditional salt formation and pH adjustment strategies are fundamentally ineffective[2]. Solubilization must rely on physical state modifications or supramolecular complexation.

Q2: I dissolved the API in 10% DMSO, but it immediately precipitated when added to the aqueous assay buffer. What happened? A: This is a classic case of "solvent-shift precipitation." While the molecule dissolves in pure organic solvents, its high lipophilicity causes immediate nucleation and crystallization when the dielectric constant of the medium increases upon aqueous dilution. To prevent this, you must lower the free energy of the system using a thermodynamic solubilizer (like cyclodextrin) or a precipitation inhibitor (like a polymer matrix)[3].

Q3: Why is Amorphous Solid Dispersion (ASD) recommended over simple micronization for this specific molecule? A: Micronization only reduces particle size to increase the surface area for dissolution; it does not change the equilibrium saturation solubility[4]. Because the poor solubility of 1-ethoxy-3-phenyl-1H-2-benzopyran is driven by its strong crystal lattice[1], you must disrupt the crystalline state entirely. ASD traps the drug in a high-energy, disordered amorphous state, bypassing the lattice energy barrier to achieve true supersaturation[3].

🧪 Standard Operating Procedures (SOPs)
SOP 1: Inclusion Complexation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Mechanism & Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic phenyl ring and benzopyran core of the API insert into this cavity, shielding the hydrophobic surfaces from water and forming a water-soluble host-guest complex. HP-β-CD is strictly preferred over unsubstituted β-CD due to its vastly superior aqueous solubility (>600 mg/mL) and safety profile for in vivo use[5].

Step-by-Step Protocol (Kneading Method):

  • Stoichiometric Calculation: Weigh 1-ethoxy-3-phenyl-1H-2-benzopyran and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of a water/ethanol mixture (50:50 v/v) to form a highly viscous paste.

  • Incorporation: Gradually add the API powder into the paste. Knead continuously with a pestle for 45 minutes. Causality: The intense mechanical shear breaks down API agglomerates and provides the activation energy required for the API to displace water molecules inside the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum oven. Dry at 40°C at <10 mbar for 24 hours to completely remove the ethanol and water.

  • Pulverization: Mill the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Disperse 10 mg of the resulting powder in 1 mL of deionized water. A successful complexation will yield a completely optically clear solution with no Tyndall effect (indicating the absence of suspended microcrystals).

SOP 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanism & Causality: Spray drying rapidly evaporates the solvent from an API-polymer solution, trapping the API molecules in a "frozen," high-energy amorphous state within a polymer matrix (e.g., Polyvinyl Alcohol - PVA). This completely eliminates the crystal lattice energy barrier required for dissolution, drastically enhancing bioavailability[3].

Step-by-Step Protocol (Closed-Loop Spray Drying):

  • Solution Preparation: Dissolve the API and the carrier polymer (e.g., PVA or PVP-VA) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 (API:Polymer) weight ratio. Ensure total solids concentration remains below 10% w/v to prevent nozzle clogging.

  • System Purge: Because highly flammable organic solvents are used, operate the spray dryer in closed-loop mode with an inert Nitrogen ( N2​ ) gas stream to prevent explosive hazards.

  • Atomization: Feed the solution through a two-fluid nozzle into the drying chamber at a pump rate of 5 mL/min. Set the inlet temperature to 85°C (above the boiling point of the solvents but safely below the API's thermal degradation point).

  • Rapid Drying: The atomized droplets dry within milliseconds, preventing the API molecules from organizing into a crystal lattice.

  • Collection & Secondary Drying: Collect the resulting ASD powder from the cyclone separator. Perform secondary vacuum drying at 30°C for 12 hours to remove trace residual solvents to below ICH limits.

  • Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" pattern without any sharp diffraction peaks, confirming a 100% amorphous state.

📊 Quantitative Data Presentation

The table below summarizes the expected performance of various formulation strategies for highly crystalline, non-ionizable benzopyran derivatives.

Formulation StrategyPrimary Mechanism of ActionEstimated Solubility IncreasePhysical Stability Profile
Aqueous Buffer (Control) N/A (Baseline intrinsic solubility)1x (Baseline)Highly Stable (Crystalline)
Co-solvency (10% DMSO) Reduces dielectric constant of medium5x - 10xVery Poor (Precipitates upon dilution)
Micronization (Milling) Increases surface area for dissolution2x - 3xStable (Remains crystalline)
HP-β-CD Complexation Hydrophobic cavity encapsulation50x - 100xExcellent (Thermodynamically stable)
ASD (Spray Dried w/ PVA) Bypasses crystal lattice energy100x - 500x+Moderate (Requires dry storage to prevent recrystallization)
⚙️ Workflow Visualizations

Caption: Logical formulation decision tree for non-ionizable, highly crystalline benzopyrans.

Caption: Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.

📚 References
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (via estranky.sk).[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B (via PMC).[Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online.[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-ethoxy-3-phenyl-1H-2-benzopyran Crystallization

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-ethoxy-3-phenyl-1H-2-benzopyran. Here, we dissect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-ethoxy-3-phenyl-1H-2-benzopyran. Here, we dissect common issues, provide evidence-based solutions, and detail robust experimental protocols to streamline your solvent optimization and purification workflow.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in crystallization.

Q1: How do I select a starting solvent for crystallizing 1-ethoxy-3-phenyl-1H-2-benzopyran?

A1: The principle of "like dissolves like" is your primary guide. 1-ethoxy-3-phenyl-1H-2-benzopyran possesses a non-polar phenyl group and a bulky benzopyran structure, along with polar ether (ethoxy) linkages. This duality suggests that solvents of intermediate polarity are excellent starting points. A good crystallization solvent should fully dissolve the compound when hot but exhibit low solubility when cold.[1][2] Begin by screening solvents like ethyl acetate, dichloromethane (DCM), toluene, and acetone. Highly polar solvents (e.g., water, methanol) or very non-polar solvents (e.g., hexane, pentane) are less likely to be suitable on their own but are excellent candidates for binary solvent systems (as an anti-solvent or co-solvent, respectively).[3]

Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, causing it to separate as a liquid instead of a solid lattice.[1][4] This is a common issue when the solution is cooled too rapidly or is overly supersaturated.

Solutions:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil, then add 10-20% more of the same solvent to reduce the supersaturation level.[4][5]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly by insulating the flask (e.g., with glass wool) or placing it in a warm bath that is allowed to cool gradually. This provides the necessary time for ordered crystal nucleation.[1][4]

  • Change Solvent System: Consider a solvent with a lower boiling point or switch to a binary solvent system to better modulate solubility.

Q3: No crystals are forming, even after cooling for an extended period. What should I do?

A3: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, a critical driving force for crystallization.[1]

Troubleshooting Steps:

  • Insufficient Concentration: This is the most common cause.[4] Try evaporating a portion of the solvent to increase the compound's concentration and then attempt cooling again.[5][6]

  • Induce Nucleation: If the solution is supersaturated but kinetically hesitant to form crystals, nucleation can be induced.[4] Try scratching the inner surface of the flask at the air-liquid interface with a glass rod.[5] Alternatively, if you have a small amount of the pure solid, add a "seed crystal" to provide a template for growth.[7][8]

  • Add an Anti-Solvent: If using a single solvent system, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the clear solution until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the turbidity before allowing it to cool slowly.[8][9]

Q4: My crystal yield is very low. How can I improve it?

A4: Low yield typically results from either using too much solvent or incomplete precipitation.[8]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate period to maximize precipitation.

  • Recover a Second Crop: The remaining solution (mother liquor) still contains dissolved product. Concentrate the mother liquor by evaporating some solvent and cool it again to obtain a second, albeit potentially less pure, crop of crystals.[8]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to solving persistent crystallization problems.

Issue 1: Persistent Failure to Crystallize

If basic attempts to induce crystallization (FAQ Q3) fail, a more systematic approach is required. This often points to a fundamental mismatch between the compound and the chosen solvent system.

Causality Chain & Solutions:

  • High Solubility: The compound is simply too soluble in the chosen solvent, even at low temperatures.

    • Solution: A comprehensive solvent screening is necessary. A good solvent should exhibit a steep solubility curve with respect to temperature.[3] See Protocol 1 for a systematic screening method.

  • Presence of Soluble Impurities: Certain impurities can inhibit nucleation and crystal growth.

    • Solution: Attempt to purify the compound further using another technique, such as column chromatography, before re-attempting crystallization. If impurities are colored, adding a small amount of activated charcoal to the hot solution and filtering it can help.[1]

  • Incorrect Solvent Polarity: The solvent polarity may not be optimal for stabilizing the crystal lattice.

    • Solution: Experiment with binary solvent systems. For 1-ethoxy-3-phenyl-1H-2-benzopyran, consider mixtures like Toluene/Heptane, Ethyl Acetate/Hexane, or Ethanol/Water. The goal is to find a pair where the compound is soluble in the "solvent" and insoluble in the "anti-solvent."[9][10]

Issue 2: Formation of Amorphous Solid or Poor Quality Crystals

This issue arises when precipitation occurs too rapidly, trapping solvent and impurities within a disordered solid instead of an ordered crystal lattice.

Causality Chain & Solutions:

  • Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly is a primary cause of amorphous precipitation.[5]

    • Solution: Use a larger volume of solvent to avoid overly concentrated solutions and employ a slower, more controlled cooling process.[5] A programmable cooling bath or a dewar flask can provide a very slow cooling rate.

  • Agitation: Vibrations or stirring during the cooling phase can induce rapid, uncontrolled nucleation, leading to many small crystals.[1]

    • Solution: Ensure the crystallization flask is left in an undisturbed location, away from vibrations (e.g., vacuum pumps, fume hood sashes).

  • Inappropriate Solvent Choice: The solvent may interact too strongly or too weakly with the solute, hindering the organized molecular packing required for crystallization.

    • Solution: Revisit the solvent screening data. Sometimes a solvent that appears suboptimal initially (e.g., slower crystallization) can produce higher quality crystals. Exploring different solvent classes (e.g., esters, ethers, aromatic hydrocarbons) can reveal different crystal habits (shapes).[11]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

G start Crystallization Experiment Outcome no_xtal No Crystals Form start->no_xtal oil_out Compound Oils Out start->oil_out poor_qual Poor Quality Crystals / Low Yield start->poor_qual sub_no_xtal_1 Is solution clear? no_xtal->sub_no_xtal_1 sol_oil_1 Re-dissolve & Add More Solvent (Reduce Supersaturation) oil_out->sol_oil_1 sol_poor_1 Use More Solvent & Slow Cooling poor_qual->sol_poor_1 sol_poor_2 Minimize Agitation/Vibration poor_qual->sol_poor_2 sol_poor_3 Optimize Cooling Temp/Time for Yield poor_qual->sol_poor_3 success High Quality Crystals sol_no_xtal_1 Induce Nucleation: - Scratch flask - Add seed crystal sub_no_xtal_1->sol_no_xtal_1 Yes sol_no_xtal_2 Increase Concentration: - Evaporate solvent - Add anti-solvent sub_no_xtal_1->sol_no_xtal_2 No (Cloudy) sol_no_xtal_1->success If successful sol_no_xtal_3 Re-evaluate Solvent System (See Protocol 1) sol_no_xtal_1->sol_no_xtal_3 If fails sol_no_xtal_2->success If successful sol_no_xtal_2->sol_no_xtal_3 If fails sol_oil_2 Employ Slower Cooling Rate sol_oil_1->sol_oil_2 sol_oil_2->success sol_oil_3 Change Solvent System (e.g., lower boiling point) sol_oil_2->sol_oil_3 If fails sol_poor_1->success sol_poor_2->success sol_poor_3->success

Caption: Troubleshooting Decision Tree for Crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid and efficient identification of promising solvents or solvent systems.

Objective: To determine the solubility of 1-ethoxy-3-phenyl-1H-2-benzopyran in a range of solvents at ambient and elevated temperatures.

Materials:

  • 1-ethoxy-3-phenyl-1H-2-benzopyran (crude solid)

  • Test tubes or small vials (e.g., 1-dram)

  • Selection of solvents (see Table 1)

  • Hot plate and a water or sand bath

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Ambient Solubility Test: To each tube, add the test solvent dropwise (e.g., 0.1 mL increments) while vortexing at room temperature. Record the volume of solvent required to fully dissolve the compound.

    • High solubility (<0.5 mL) suggests the solvent is poor for cooling crystallization but may be useful as the "good" solvent in an anti-solvent system.

  • Hot Solubility Test: If the compound is not readily soluble at room temperature, place the test tube in a hot water/sand bath and slowly heat towards the solvent's boiling point. Continue adding solvent in small increments until the solid fully dissolves. Record the total volume.

  • Cooling Test: Once a clear hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Observation & Classification: Observe the outcome upon cooling and classify the solvent based on the criteria in Table 1.

Table 1: Solvent Screening Classification

ClassificationObservation upon CoolingInterpretation & Next Steps
Excellent Abundant, well-formed crystals appear.Promising candidate for single-solvent cooling crystallization.
Good A moderate amount of crystalline solid forms.Good candidate. Optimize by adjusting concentration/cooling rate.
Marginal A small amount of solid or an oil forms.Consider as a co-solvent in a binary system or for anti-solvent method.
Poor (Too Soluble) No solid forms, even after extensive cooling.Use as the primary solvent in an anti-solvent crystallization.
Poor (Insoluble) Solid does not dissolve, even when hot.Use as the anti-solvent in a binary system.
Solvent Selection Workflow

The following diagram illustrates the workflow from initial screening to final optimization.

G start Start: Crude Compound screen Protocol 1: Solvent Screening (Test 6-10 diverse solvents) start->screen classify Classify Solvents (Excellent, Good, Poor) screen->classify single_opt Single Solvent Optimization (Cooling Crystallization) classify->single_opt 'Excellent' or 'Good' Solvent Found binary_setup Design Binary System (Solvent + Anti-Solvent) classify->binary_setup No Single 'Good' Solvent Found final Pure Crystals single_opt->final binary_opt Binary Solvent Optimization (Anti-Solvent Crystallization) binary_setup->binary_opt binary_opt->final

Caption: Systematic Workflow for Crystallization Solvent Selection.

Protocol 2: Optimized Cooling Crystallization

Procedure:

  • Place the crude 1-ethoxy-3-phenyl-1H-2-benzopyran in an Erlenmeyer flask.

  • Add the chosen "Excellent" or "Good" solvent and heat the mixture to boiling (using a water bath or hot plate) while stirring or swirling.

  • Continue adding small portions of hot solvent until the solid is completely dissolved. Note the total volume.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold crystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization

Procedure:

  • Dissolve the crude compound in the minimum amount of a "Poor (Too Soluble)" solvent at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add a "Poor (Insoluble)" solvent (the anti-solvent) dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy).

  • Add a few drops of the primary solvent to just redissolve the turbidity and obtain a clear solution.

  • Cover the container and leave it undisturbed. Crystals should form over time. If not, light scratching or seeding may be required.

  • Collect and dry the crystals as described in Protocol 2.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Rane, K. D., & Kadam, V. J. (2005). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development, 9(5), 599-605.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Yeo, S. D., & Lee, J. D. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(7), 2417-2424.
  • PraxiLabs. (2022, November 7).
  • LabXchange. (2024, January 23).
  • IntechOpen. (2015, October 28).
  • APC. (2020, September 28).
  • ResearchGate. (n.d.).
  • University of York. (n.d.).
  • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Quora. (2017, April 5).
  • Adjiman, C. S., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(38), 12469-12483.
  • ResearchGate. (2025, February 16).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). optimizing solvent systems for the crystallization of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • EvitaChem. (n.d.). 3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran (EVT-12765215).
  • PMC. (n.d.). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one.
  • PMC. (n.d.).
  • PMC. (2023, January 21).
  • Cayman Chemical. (2023, January 4).
  • (n.d.). Synthesis.
  • MDPI. (2023, May 21). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.
  • (2025, October 16). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries.
  • (n.d.). Solubility of C60 in a Variety of Solvents.
  • PubChem. (n.d.). 1-Ethoxy-3-phenylpentan-2-ol | C13H20O2 | CID 115818739.
  • (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract.
  • MDPI. (2023, October 26). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Benzopyran Derivative Synthesis Pathways: From Classical to Catalytic Green Methodologies

Benzopyran cores are ubiquitous structural motifs in bioactive natural products and pharmaceuticals, frequently acting as selective thrombin inhibitors, anti-inflammatory agents, and PPAR α/γ agonists[1]. Historically, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzopyran cores are ubiquitous structural motifs in bioactive natural products and pharmaceuticals, frequently acting as selective thrombin inhibitors, anti-inflammatory agents, and PPAR α/γ agonists[1]. Historically, the synthesis of these heterocycles relied on classical pathways like the Pechmann condensation or the Claisen rearrangement[2]. However, these traditional methods often require harsh acidic conditions, prolonged heating (up to 190 °C), and toxic solvents, leading to moderate yields and poor functional group tolerance[3],[2].

To meet the demands of modern drug development, synthetic chemists have engineered advanced methodologies that prioritize atom economy, green chemistry, and high structural complexity. This guide objectively compares three highly efficient, field-proven synthetic pathways: Aqueous Pseudo-Multicomponent Reactions (MCRs) , Transition-Metal (Gold) Catalysis , and Magnetic Nanocatalysis .

Aqueous Pseudo-Multicomponent Reactions (p-TSA Catalyzed)

Mechanistic Causality

Multicomponent reactions (MCRs) bypass the need to isolate unstable intermediates, operating under thermodynamic control to drive the reaction forward. Utilizing p-toluenesulfonic acid (p-TSA) in an aqueous medium leverages the hydrophobic effect[4]. Because the organic substrates (salicylaldehyde and 1,3-cyclohexanedione) are insoluble in water, they aggregate. This localized increase in effective concentration dramatically accelerates the initial Knoevenagel condensation, which is rapidly followed by a Michael addition and subsequent cyclization[5]. Water acts not merely as a green solvent, but as a kinetic driver for the reaction.

Experimental Protocol: One-Pot Synthesis of 4H-Benzopyrans

This self-validating protocol yields 73.3% to 88.4% of the desired product, with structural integrity confirmable via X-ray crystallography (e.g., CCDC 781568)[4],[6].

  • Preparation: In a 25 mL round-bottom flask, combine substituted salicylaldehyde (1.1 mmol) and 1,3-cyclohexanedione (2.2 mmol).

  • Solvent & Catalyst: Add 3 mL of distilled water followed by the addition of p-TSA (10 mol%) at room temperature[6].

  • Reaction: Heat the mixture and stir at 90 °C for 30 minutes. Monitor the completion of the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate–hexane (4:6) mobile phase[6].

  • Isolation: Allow the reaction mixture to cool to room temperature. The hydrophobic benzopyran product will precipitate out of the aqueous phase[6].

  • Purification: Isolate the precipitate by filtration through a Büchner funnel. Wash thoroughly with water followed by petroleum ether, dry, and recrystallize from ethanol to afford the pure product[6].

Transition-Metal Catalyzed Cyclization (Gold Catalysis)

Mechanistic Causality

Classical Claisen rearrangements of aryl propargyl ethers require extreme heat (e.g., 190 °C in N,N-diethylaniline), which inevitably destroys labile, electron-withdrawing functional groups like iodo or triflyloxy moieties[3]. To synthesize highly functionalized benzopyrans suitable for downstream cross-coupling, are employed[3]. Gold(I) acts as a soft Lewis acid, selectively undergoing π-activation of the alkyne without inserting into the sensitive C–I or C–OTf bonds. This enables a smooth 6-endo-dig cyclization at room temperature[3].

Experimental Protocol: Synthesis of 4-Unsubstituted Benzopyrans via Au(I)
  • Preparation: Dissolve the precursor, 2-iodo-3-(propargyloxy)phenyl triflate (1.0 equiv), in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent moisture interference[3].

  • Catalyst Addition: Add the gold catalyst Ph3PAuNTf2 (5 mol%) to the solution at room temperature[3].

  • Reaction: Stir the mixture for 15 minutes. The soft Lewis acid selectively activates the alkyne moiety, driving the cyclization while leaving the halogen and triflate groups fully intact[3].

  • Workup & Purification: Quench the reaction, concentrate the crude mixture under reduced pressure, and purify via silica gel column chromatography to afford the halogenated benzopyran, ready for subsequent aryne or cross-coupling reactions[3].

Solvent-Free Magnetic Nanocatalysis (Fe3O4@SiO2@Cl)

Mechanistic Causality

The shift toward zero-waste chemistry has popularized the use of solid-supported, recoverable catalysts. The provides a superparamagnetic iron oxide core for rapid magnetic recovery, a silica interlayer for structural stability, and active chlorine species that act as potent Lewis acid sites[5]. Running this reaction under solvent-free conditions maximizes atom economy. The neat concentration of reactants ensures that the Lewis acid sites rapidly activate the aldehyde, promoting nucleophilic attack by the enol form of the dicarbonyl[5].

Experimental Protocol: Solvent-Free MCR with Nanocatalyst
  • Preparation: In a clean reaction vessel, mix the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 1,3-cyclohexanedione (1.0 mmol)[5].

  • Catalysis: Add 3 mg of the synthesized Fe3O4@SiO2@Cl nanocomposite[5].

  • Reaction: Stir the mixture magnetically at room temperature for 15 minutes under entirely solvent-free conditions[5].

  • Recovery: Upon completion (verified by TLC), dissolve the crude mixture in a minimal amount of acetone. Apply an external neodymium magnet to the wall of the flask; the nanocatalyst will rapidly aggregate against the magnet, leaving the product in solution[5].

  • Purification: Decant the liquid, evaporate the acetone under reduced pressure, and recrystallize the crude product from ethanol or acetonitrile (Yields: 35–98%)[5]. The catalyst can be washed, dried, and reused up to five times without significant loss of activity[5].

Comparative Data Analysis

The following table summarizes the quantitative performance metrics and operational parameters of the three discussed synthesis pathways.

Synthesis PathwayCatalystSolventTemp (°C)TimeYield RangeKey Advantage
Aqueous MCR p-TSA (10 mol%)Water9030 min73.3% – 88.4%Utilizes green solvent; exploits hydrophobic effect for rate acceleration.
Gold-Catalyzed Cyclization Ph3PAuNTf2 (5 mol%)DCMRT15 minModerate – GoodExceptional functional group tolerance (preserves labile halogens/triflates).
Magnetic Nanocatalysis Fe3O4@SiO2@Cl (3 mg)NoneRT15 min35.0% – 98.0%Solvent-free operation; rapid and simple magnetic catalyst recovery.

Visualizations

G Start Starting Materials Sub1 Salicylaldehyde + 1,3-Dicarbonyl Start->Sub1 Sub2 O-Propargyl Aryl Triflates Start->Sub2 Cat1 p-TSA / H2O or Fe3O4@SiO2@Cl Sub1->Cat1 Cat2 Ph3PAuNTf2 (Gold Catalysis) Sub2->Cat2 Mech1 Knoevenagel Condensation & Michael Addition Cat1->Mech1 Mech2 Alkyne π-Activation & 6-endo-dig Cyclization Cat2->Mech2 Prod1 Highly Substituted Benzopyrans Mech1->Prod1 Prod2 Functionalized Benzopyrans (Halogen Tolerant) Mech2->Prod2

Mechanistic pathways for multicomponent and gold-catalyzed benzopyran synthesis.

G Step1 Mix Substrates (Solvent-Free) Step2 Add Fe3O4@SiO2@Cl (3 mg) Step1->Step2 Step3 Stir at RT (15 min) Step2->Step3 Step4 Dissolve in Acetone Step3->Step4 Step5 Magnetic Separation Step4->Step5 Step6 Evaporate & Recrystallize Step5->Step6 Recycle Wash & Dry Catalyst (Reuse up to 5x) Step5->Recycle Recycle->Step2

Solvent-free experimental workflow and magnetic recovery cycle of Fe3O4@SiO2@Cl.

References

  • Efficient, High-Yield Protocol for the One-Pot Synthesis of Benzopyran Derivatives Catalyzed by p-TSA in Aqueous Media Source: Synthetic Communications (Taylor & Francis), 2011. URL:[Link]

  • Synthesis of Functionalized Benzopyran/Coumarin-Derived Aryne Precursors and Their Applications Source: Organic Letters (ACS Publications), 2020. URL:[Link]

  • Nano Fe3O4@SiO2@Cl: A Novel Magnetic Nanocatalyst for Efficient Benzopyran Synthesis Source: Chemical Methodologies, 2026. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-ethoxy-3-phenyl-1H-2-benzopyran

In the landscape of pharmaceutical development, the rigorous assessment of a new chemical entity's (NCE) purity is not merely a regulatory checkpoint; it is the bedrock of drug safety and efficacy. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of a new chemical entity's (NCE) purity is not merely a regulatory checkpoint; it is the bedrock of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 1-ethoxy-3-phenyl-1H-2-benzopyran, a novel benzopyran derivative. We will dissect the validation of a bespoke High-Performance Liquid Chromatography (HPLC) method, benchmark it against high-throughput and alternative techniques, and provide the causal logic behind each experimental choice, grounded in global regulatory standards.

The Analytical Imperative: Why Purity Matters for Benzopyran Derivatives

1-ethoxy-3-phenyl-1H-2-benzopyran, like many heterocyclic scaffolds, presents a unique analytical challenge.[1][2] Its synthesis can result in a spectrum of process-related impurities and its structure may be susceptible to degradation under stress conditions. An analytical method must therefore be not just precise, but unequivocally specific and stability-indicating. The International Council for Harmonisation (ICH) guidelines mandate that an analytical procedure's objective is to demonstrate its suitability for its intended purpose, a principle that underpins this entire guide.[3][4]

This guide moves beyond a simple recitation of protocols. It is designed to equip researchers and drug development professionals with a framework for critical thinking in analytical method validation, comparing the established "gold standard" of HPLC with modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and the less conventional approach of Gas Chromatography (GC).

The Gold Standard: Developing and Validating a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) remains the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and applicability to a wide range of non-volatile compounds.[5][6] Our primary goal is to develop a method capable of separating 1-ethoxy-3-phenyl-1H-2-benzopyran from its potential impurities and degradation products.

Rationale for Method Development

Based on the benzopyran structure—a moderately polar, non-volatile organic molecule with a UV-active phenyl group—a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Column: A C18 stationary phase is selected for its hydrophobic character, which will effectively retain the analyte and allow for separation based on polarity differences from its likely impurities.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to ensure sharp peak shapes) provides the necessary resolving power to separate compounds with a range of polarities.

  • Detection: A Photodiode Array (PDA) detector is chosen. It not only quantifies at a specific wavelength (e.g., 254 nm) but also provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown peaks.

The Validation Workflow: A Step-by-Step Protocol

Method validation is a systematic process that proves the analytical procedure is fit for purpose.[7] The following protocols are designed in accordance with the ICH Q2(R2) guideline.[8][9][10]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity Initial Test linearity Linearity & Range specificity->linearity Confirm Separation accuracy Accuracy (% Recovery) linearity->accuracy Define Range precision Precision (Repeatability & Intermediate) accuracy->precision Verify Reliability lod_loq LOD & LOQ precision->lod_loq Assess Limits robustness Robustness lod_loq->robustness Test Resilience end Validated Method robustness->end Finalize

Caption: Workflow for the validation of the HPLC purity method.

A. Specificity (and Forced Degradation)

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[3] A stability-indicating method requires proof that the analyte peak is free from co-eluting degradants. Forced degradation studies are the ultimate test of this.

  • Protocol:

    • Prepare solutions of 1-ethoxy-3-phenyl-1H-2-benzopyran (e.g., 1 mg/mL).

    • Expose the solutions to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours (for solid drug substance).

      • Photolytic: Expose to UV light (e.g., 200 watt-hours/square meter) as per ICH Q1B.

    • Analyze the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method must demonstrate resolution (typically R > 2) between the main peak and all degradation product peaks. The PDA detector should be used to assess peak purity to confirm no co-elution is occurring.

B. Linearity & Range

  • Causality: This confirms that the method's response is directly proportional to the analyte concentration over a specified range, which is fundamental for accurate quantitation.[4]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations spanning the expected working range. For a purity assay, this is typically 80% to 120% of the target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL if the target is 0.1 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

C. Accuracy

  • Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.[11]

  • Protocol:

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

D. Precision

  • Causality: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[3]

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

    • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. This is crucial for impurity analysis.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N = 3:1 and LOQ is where S/N = 10:1.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the determined LOQ by analyzing samples at this concentration and ensuring the accuracy and precision meet acceptance criteria (e.g., recovery 80-120%, RSD ≤ 10%).

F. Robustness

  • Causality: Robustness testing shows the method's reliability during normal usage by deliberately varying key parameters.[11] This is often evaluated during method development.

  • Protocol:

    • Make small, deliberate variations to method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.2 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Summarized Validation Data (Hypothetical)
Validation ParameterSpecificationResultStatus
Specificity Resolution (R) > 2 from all degradantsR > 2.5 for all peaksPass
Linearity (Range: 0.04-0.18 mg/mL) Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (RSD)
- Repeatability (n=6)≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.22%Pass
Limit of Quantitation (LOQ) S/N ≥ 10; Accurate & Precise0.05 µg/mLPass
Robustness System suitability passes under varied conditionsAll parameters metPass

Comparative Analysis: UPLC and GC Methodologies

While HPLC is a validated and reliable choice, it is crucial for a modern laboratory to understand the capabilities of alternative techniques.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This requires significantly higher operating pressures but yields dramatic improvements in performance.[12][13][14]

  • Causality (Why UPLC?): The smaller particle size increases chromatographic efficiency, leading to sharper, narrower peaks. This enhances both resolution (separating closely eluting impurities) and sensitivity (taller peaks are easier to detect above baseline noise).[15][16] The primary driver for adopting UPLC is a massive reduction in analysis time, boosting laboratory throughput.[17]

HPLC_vs_UPLC hplc HPLC High-Performance Liquid Chromatography Particle Size: 3-5 µm Pressure: ~400 bar Run Time: 15-30 min Solvent Use: High uplc uplc comparison Comparison Metrics

Caption: Key differences between HPLC and UPLC systems.

UPLC Protocol (Method Transfer from HPLC):

  • Select a UPLC column with the same chemistry (C18) but smaller particle size (e.g., 1.7 µm).

  • Geometrically scale the flow rate and gradient time from the HPLC method to maintain separation selectivity. Online calculators are available for this.

  • Inject the system suitability and stressed samples to confirm that resolution and performance are maintained or improved.

  • A partial re-validation (at minimum, specificity, precision, and LOQ) is typically required to formally approve the UPLC method.

Performance Comparison: HPLC vs. UPLC

ParameterHPLC MethodUPLC MethodAdvantage
Run Time 25 minutes4 minutesUPLC (6.25x faster)
Resolution (Critical Pair) 2.63.5UPLC (Better separation)
Peak Height (Sensitivity) ~50 mAU~120 mAUUPLC (Higher S/N)
Solvent Consumption / Run ~30 mL~4 mLUPLC (Greener, lower cost)
Gas Chromatography (GC): A Niche Application

GC is a powerful technique for volatile and thermally stable compounds.[18] For a non-volatile substance like 1-ethoxy-3-phenyl-1H-2-benzopyran, direct analysis is not feasible as it would decompose in the high-temperature injector.[19][20]

  • Causality (Why Not GC?): The primary limitation is the analyte's lack of volatility. However, GC can be employed if the analyte is chemically modified into a volatile derivative. This adds complexity and potential sources of error to the analysis.[21] GC is generally reserved for specific applications like analyzing residual solvents from the manufacturing process, not for purity of the main compound itself.[6]

GC Protocol (Hypothetical Derivatization Method):

  • Derivatization: React the analyte with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • Injection: Inject the derivatized sample into the GC inlet at high temperature (e.g., 280°C).

  • Separation: Use a low-polarity capillary column (e.g., DB-5) to separate the derivatized analyte from derivatized impurities.

  • Detection: A Flame Ionization Detector (FID) provides general-purpose quantitation, while a Mass Spectrometer (MS) offers definitive identification.

  • Validation: The entire process, including the derivatization step, would need to be rigorously validated for precision, accuracy, and linearity.

Comparative Summary

TechniqueSuitability for Purity of 1-ethoxy-3-phenyl-1H-2-benzopyranKey Rationale
HPLC Excellent (Gold Standard) Versatile, robust, directly applicable to non-volatile compounds. Well-established validation guidelines.
UPLC Excellent (High-Throughput) Faster analysis, improved resolution and sensitivity, reduced solvent use. Ideal for QC environments.
GC Poor (Requires Derivatization) Not suitable for direct analysis of non-volatile compounds. Adds complexity and is better suited for volatile impurities like residual solvents.

Conclusion and Recommendations

For the comprehensive purity assessment of 1-ethoxy-3-phenyl-1H-2-benzopyran, a validated, stability-indicating HPLC method is the definitive choice for lot release, stability studies, and regulatory submissions. The methodology provides the required specificity, accuracy, and precision demanded by global health authorities.[22][23]

The transition to a UPLC method is highly recommended for quality control (QC) environments where sample throughput and efficiency are critical drivers. The significant reduction in run time and solvent consumption offers substantial operational and economic benefits without compromising—and often improving—data quality.[16]

Gas Chromatography should not be considered for the primary purity assay of this compound. Its application should be reserved for orthogonal testing where volatile impurities, such as residual solvents, are the target analytes.

By understanding the causality behind the selection and validation of these techniques, researchers and drug developers can build robust, scientifically sound analytical control strategies that ensure the quality and safety of novel pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Chromatography Online. (2025). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Hawach. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link]

  • Scribd. (N.D.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Almalki, A. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. ResearchGate. [Link]

  • ECA Academy. (N.D.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Lee, M. G., et al. (2002). HPLC ANALYSIS OF A NEW NEUROPROTECTIVE AGENT FOR ISCHEMIA-REPERFUSION DAMAGE, A BENZOPYRAN DERIVATIVE, IN PLASMA AND URINE. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • International Council for Harmonisation. (N.D.). Quality Guidelines. ICH. [Link]

  • Slideshare. (N.D.). ICH Q2 Analytical Method Validation. [Link]

  • Alwsci. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Kvtester. (2024). Which compounds are suitable for analysis by gas chromatography?. [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • PatSnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Ali, R., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. [Link]

  • Oxford Academic. (N.D.). Analysis of Non-volatile Organic Hazardous Substances by GC/MS. [Link]

  • International Journal of Research and Analytical Reviews. (N.D.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Taylor & Francis Online. (2007). HPLC ANALYSIS OF A NEW NEUROPROTECTIVE AGENT FOR ISCHEMIA-REPERFUSION DAMAGE, A BENZOPYRAN DERIVATIVE, IN PLASMA AND URINE. [Link]

  • Austin Publishing Group. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal of Innovative Research in Technology. (N.D.). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • MtoZ Biolabs. (N.D.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ChemRxiv. (N.D.). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • The Journal of Organic Chemistry. (2016). Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives. [Link]

  • ResearchGate. (N.D.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • ResearchGate. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. [Link]

  • National Center for Biotechnology Information. (N.D.). Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. [Link]

  • Acta Poloniae Pharmaceutica. (N.D.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • MDPI. (2021). A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. [Link]

  • Semantic Scholar. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethoxy-3-phenyl-1H-2-benzopyran

Handling novel or specialized heterocyclic compounds requires moving beyond generic safety data sheets to understand the specific physicochemical vulnerabilities of the molecule. This guide provides drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or specialized heterocyclic compounds requires moving beyond generic safety data sheets to understand the specific physicochemical vulnerabilities of the molecule. This guide provides drug development professionals and synthetic chemists with an authoritative, causality-driven protocol for the safe handling, operation, and disposal of 1-Ethoxy-3-phenyl-1H-2-benzopyran (also known as 1-ethoxy-3-phenyl-1H-isochromene).

Physicochemical Risk Profile & Causality

1-Ethoxy-3-phenyl-1H-2-benzopyran features an isochromene core with an ethoxy group at the 1-position, effectively forming a cyclic hemiacetal ether. Understanding this specific structural motif is critical for safe handling:

  • Acetal Reactivity: While standard benzopyrans and isochromenes are known skin, eye, and respiratory irritants (GHS Hazard Statements H315, H319, H335)[1][2], the acetal linkage introduces unique reactivity. Acetals are generally stable under neutral and basic conditions but undergo rapid, acid-catalyzed hydrolysis. Exposure to ambient moisture in the presence of trace acids can cleave the ether bond, releasing ethanol and potentially forming reactive ring-opened intermediates.

  • Peroxide Formation: As an ether derivative, prolonged exposure to oxygen and light may lead to the formation of explosive peroxides[3].

  • Lipophilicity: The dual aromatic system (phenyl and benzopyran rings) makes the molecule highly lipophilic, significantly increasing the risk of rapid dermal absorption if the skin barrier is compromised[4].

Required Personal Protective Equipment (PPE)

To mitigate the risks associated with lipophilic irritants and reactive ethers, the following PPE is mandatory:

  • Eye/Face Protection: Tight-fitting chemical safety goggles (conforming to EN 166 or NIOSH standards). Causality: Protects the ocular mucosa from aerosolized particulates during transfer or solvent splashes during dissolution[4].

  • Hand Protection: High-density Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides an effective barrier against lipophilic aromatic compounds. If handling the compound in organic solvents (e.g., dichloromethane), double-gloving is required as the solvent acts as a carrier, accelerating permeation[4].

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If emergency handling outside a hood is unavoidable, an N95 or P100 particulate respirator is required to prevent inhalation of irritating dust (STOT SE 3)[2].

  • Body Protection: A flame-resistant, knee-length laboratory coat.

Quantitative Data & Hazard Summary

ParameterSpecification / ClassificationScientific Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Based on structural analogs (isochromenes)[1][2].
Primary Chemical Hazard Irritant, potential peroxide formerAcetal/ether linkage susceptibility to oxidation[3].
Glove Material Nitrile (Min. 0.11 mm thickness)Prevents permeation of lipophilic aromatic rings[4].
Incompatibilities Strong acids, strong oxidizersAcid catalyzes acetal hydrolysis; oxidizers react with ethers[3][4].
Storage Conditions Cool, dry, inert atmosphere (2-8°C)Minimizes thermal degradation and peroxide formation[2].

Operational Handling Plan (Step-by-Step Methodology)

Every protocol must function as a self-validating system to ensure maximum safety and experimental integrity.

Phase 1: Preparation and Self-Validation

  • Fume Hood Verification: Before opening the primary container, verify the chemical fume hood is operational with a face velocity between 80-120 fpm. This self-validating step ensures that any volatile hydrolysis products (e.g., ethanol) or aerosolized dust are safely extracted[4].

  • PPE Inspection: Visually inspect and inflate nitrile gloves to check for micro-tears. Barrier integrity is critical against lipophilic agents[4].

  • Environmental Control: Ensure the immediate workspace is entirely free of strong acids and oxidizing agents[4].

Phase 2: Execution Protocol

  • Weighing: Weigh the solid compound using an analytical balance enclosed in a draft shield to prevent the dissemination of irritating dust.

  • Transfer: Use a static-free, grounded spatula to transfer the material into a thoroughly dried reaction vessel.

  • Solvation: Dissolve the compound in anhydrous, non-acidic solvents (e.g., anhydrous dichloromethane, tetrahydrofuran, or ethyl acetate). Causality: The strict exclusion of water and Brønsted/Lewis acids prevents the premature hydrolysis of the 1-ethoxy acetal group, preserving the structural integrity of the molecule for downstream synthesis.

Phase 3: Post-Operation & Storage

  • Inerting: Purge the primary container with an inert gas (Argon or Nitrogen) before sealing. Displacing oxygen mitigates the risk of ether peroxide formation over time[3].

  • Containment: Store in a tightly closed container within a cool, dry, well-ventilated secondary containment unit, strictly isolated from incompatible acidic substances[2].

Emergency Spill Response & Disposal Plan

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and secure the area[5].

  • Containment: Cover the spill with an inert, non-acidic absorbent material such as dry sand or diatomaceous earth. Causality: Acidic binders must be strictly avoided as they will catalyze the degradation of the compound, potentially releasing volatile and irritating byproducts.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[5].

Disposal Protocol:

  • Labeling: Clearly label the container as "Hazardous Organic Waste - Contains Reactive Ethers/Benzopyrans."

  • Segregation: Do not mix this waste with aqueous acidic waste streams to prevent exothermic degradation reactions.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and incineration by a licensed hazardous waste disposal contractor[6].

Workflow Visualization

G N1 Assess 1-Ethoxy-3-phenyl- 1H-2-benzopyran N2 Don PPE: Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Transfer to Fume Hood (Verify Flow Rate) N2->N3 N4 Execute Protocol (Avoid Acidic Conditions) N3->N4 N5 Spill Detected? N4->N5 N6 Contain with Inert Absorbent (No Acidic Binders) N5->N6  Yes N8 Decontaminate & Store (Cool, Dry, Inert) N5->N8  No N7 EHS Hazardous Waste Disposal N6->N7 N8->N7  Waste generation

Workflow for safe handling and spill response of 1-Ethoxy-3-phenyl-1H-2-benzopyran.

References

  • Safety Data Sheet - Cayman Chemical. caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCkOE-Mv6V0korttUZ7duo-G2MwrElIx7ekM9RWXgHeIkWC7mzc3pizdJM9fSWutpJF7BlV1Eo86ibd0AwfYP7rKMZnXWGG85TsO2cmCRScI5VuBiRPuMY-_I-882LCpQV0D0jeW950s0=]
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWhY7ujYlF56whICThrwHZKbn7Cs7ZZM8BIvNyfYL3WrH360fX2wPJbAKDcL2EsFmRA8GXBIxjrB9FP3SsWdhty7D9i23HhqZzCjrkwGbHtHiVFGYmEUXHtHWFhpV50DprDdbO-fPfW7Fj0JlHacXXkT47CcPH0oW4Ql4WQi__YyVeFlWA1ZMw9USv6HR5fxt]
  • 6-Bromobenzo[de]isochromene-1,3-dione - AK Scientific, Inc. aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBTbmRcBtP5tqiiAYQPvN3lEHfLt-wfTOZ66lb-s7NJv6DTQqtPUxAevuJD7zkS1Ml7nXVZzUU1DA4c6STXlZTXNSbtEMXKqCrK4vEju8k1B5PD6MQ3zjVUqvmK2jctA==]
  • 3-Nitro-2-butanol | 6270-16-2 | Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.
  • 2,4,6-Trichloropyrimidine | 3764-01-0 - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgcl_QitmQMFT_4dqW7tnOcAlLUxvQr2DqZpPJMAkywJ13HOxbmkHE4GL4-Lbbqg4UtLWuJvPt1eCh-hc_26HPOIPEonNm6oxGAvDleuMBhAGoyRbyDqlkIdUKD9mdAvKkwC5J]
  • Cross-Linked Polycarbonate Microfiltration Membranes with Improved Solvent Resistance | Langmuir - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3i5pRRcgrKd5Ivyx-_hzfOF4Gqg-WGgfPFZUx5620XaQWyumKxG3ukKBGi2svdUCtWkzcpQZePLYh2dTxllhlNIAXUrj3ykmtX20YyRC4V0nE9kVJeCeHGOCTORURlpsHLpZKHIq-LbhsM4IsC4aB]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.